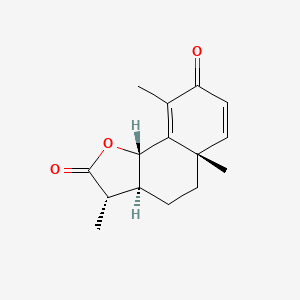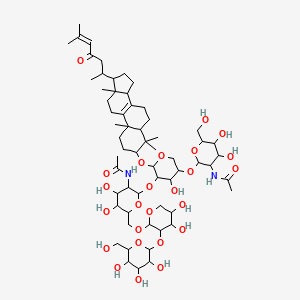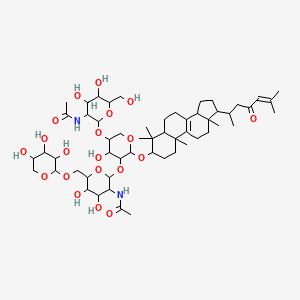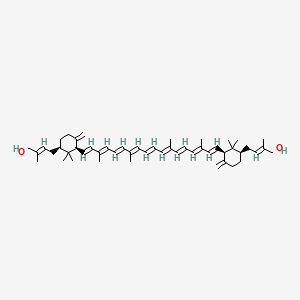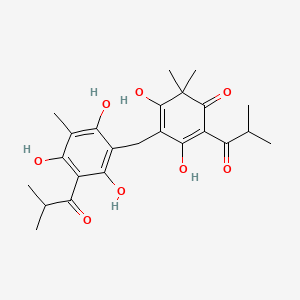
SB-611812
Übersicht
Beschreibung
SB-611812 is a urotensin II receptor antagonist with significant potential in the research of cardiovascular diseases . Urotensin II is a potent vasoconstrictor peptide, and its receptor, urotensin II receptor, is implicated in various cardiovascular conditions . This compound has been developed to block this receptor, thereby offering therapeutic benefits in conditions such as heart failure and restenosis following balloon angioplasty .
Wissenschaftliche Forschungsanwendungen
SB-611812 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Herz-Kreislauf-Forschung: Es wird verwendet, um die Rolle von Urotensin II bei Herz-Kreislauf-Erkrankungen zu untersuchen und potenzielle Therapien für Erkrankungen wie Herzinsuffizienz und Restenose zu entwickeln.
Pharmakologische Studien: Die Verbindung wird verwendet, um die pharmakologischen Wirkungen der Urotensin-II-Rezeptor-Antagonisierung zu untersuchen und potenzielle therapeutische Zielstrukturen zu identifizieren.
Biologische Forschung: This compound wird in Studien eingesetzt, die die biologischen Funktionen von Urotensin II und seinem Rezeptor in verschiedenen Geweben und Organen untersuchen.
Medizinische Forschung: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung von Herz-Kreislauf-Erkrankungen und anderen Erkrankungen im Zusammenhang mit der Urotensin-II-Signalübertragung untersucht.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv an den Urotensin-II-Rezeptor bindet und diesen blockiert. Dies verhindert, dass Urotensin II seine vasokonstriktiven und proliferativen Wirkungen auf glatte Gefäßmuskelzellen und kardiale Fibroblasten ausübt . Die Blockade der Urotensin-II-Rezeptor-Signalübertragung führt in experimentellen Modellen zu einer reduzierten Gefäßverengung, einer verminderten kardialen Umgestaltung und einer verbesserten Herzfunktion . Zu den wichtigsten molekularen Zielstrukturen und beteiligten Signalwegen gehört der zykliche Adenosinmonophosphat-Protein-Kinase-A-Signalweg .
Wirkmechanismus
Target of Action
SB-611812, also known as “Benzenesulfonamide, 2,6-dichloro-N-[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]-4-(trifluoromethyl)-” or “2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide”, is a potent antagonist of the Urotensin II receptor (UTR) . UTR, also known as G-protein-coupled receptor 14 (GPR14), is predominantly expressed in the brain, heart, kidney, adrenal gland, and placenta . It plays a crucial role in cardiovascular regulation .
Biochemical Pathways
The main downstream signaling pathways mediated through the Urotensin-II/UTR system are RhoA/ROCK, MAPKs, and PI3K/AKT . Urotensin-II/UTR expression stimulates the accumulation of monocytes and macrophages, which promote the adhesion molecules expression, chemokines activation, and release of inflammatory cytokines at inflammatory injury sites .
Result of Action
The administration of this compound has been shown to markedly improve cardiac function and reduce myocardial remodeling . It attenuates cardiac dysfunction by decreasing cardiomyocyte hypertrophy and cardiac fibrosis . In a rat restenosis model of carotid artery angioplasty, this compound reduces neointimal thickening and increases lumen diameter .
Biochemische Analyse
Biochemical Properties
SB-611812 interacts with the urotensin II receptor (UTR), a G-protein-coupled receptor . It binds to the recombinant rat UTR and inhibits the contraction of isolated rat aorta induced by urotensin II . This interaction with UTR is crucial for its role in biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It inhibits urotensin II-induced proliferation of neonatal cardiac fibroblasts . In a rat model of coronary artery ligation, this compound attenuates cardiac dysfunction, decreases cardiomyocyte hypertrophy, ventricular dilatation, and cardiac remodeling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the urotensin II receptor (UTR), leading to the inhibition of the downstream signaling pathways mediated through this system, such as RhoA/ROCK, MAPKs, and PI3K/AKT . This binding interaction with UTR and the subsequent inhibition of these pathways are how this compound exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time . For instance, in a study involving H9c2 cardiomyocytes, this compound was shown to protect against the effects of urotensin II, including upregulation of caspase-3 expression and promotion of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, in a rat model of coronary artery ligation, treatment with this compound at a dosage of 30 mg/kg/day resulted in significant improvements in cardiac function and reductions in cardiac remodeling .
Transport and Distribution
Given its interaction with the urotensin II receptor (UTR), it is likely that it may be transported and distributed in a manner similar to other ligands of this receptor .
Subcellular Localization
Given its interaction with the urotensin II receptor (UTR), it is likely that it may be localized in areas where this receptor is present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SB-611812 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including nucleophilic substitution and condensation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing stringent quality control measures to ensure consistency in the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SB-611812 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Nukleophile Substitutionsreaktionen werden häufig bei der Synthese und Modifikation von this compound eingesetzt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu oxidierten Derivaten mit veränderter biologischer Aktivität führen, während die Reduktion zu reduzierten Formen der Verbindung mit unterschiedlichen pharmakologischen Eigenschaften führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Palosuran: Ein weiterer Urotensin-II-Rezeptor-Antagonist mit ähnlichen pharmakologischen Eigenschaften.
Piperazino-Isoindolinon-basierte Antagonisten: Diese Verbindungen zielen ebenfalls auf den Urotensin-II-Rezeptor ab und wurden für ähnliche therapeutische Anwendungen entwickelt.
Einzigartigkeit von SB-611812
This compound ist einzigartig in seiner hohen Selektivität für den Urotensin-II-Rezeptor und seiner fehlenden Agonistenaktivität, was bei einigen anderen Urotensin-II-Rezeptor-Antagonisten eine Einschränkung darstellte . Diese Selektivität macht this compound zu einem wertvollen Werkzeug, um den Urotensin-II-Signalweg und seine Rolle bei Herz-Kreislauf-Erkrankungen zu untersuchen .
Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, uns zu fragen!
Eigenschaften
IUPAC Name |
2,6-dichloro-N-[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3F3N2O3S/c1-25(2)5-6-28-15-9-11(3-4-12(15)18)24-29(26,27)16-13(19)7-10(8-14(16)20)17(21,22)23/h3-4,7-9,24H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZHOFJFIOCYLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


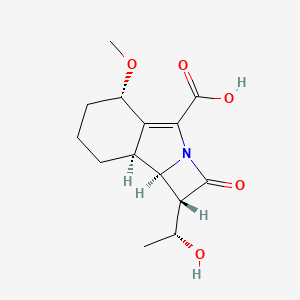
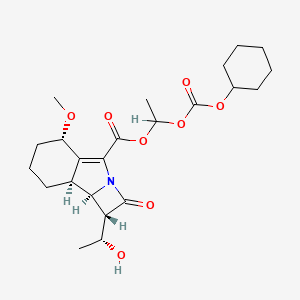

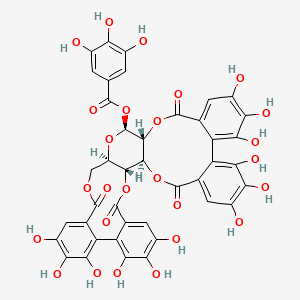
![2-(6-carboxy-2,3,4-trihydroxyphenyl)-6-[5-[[(27E)-17-[[6,7,8,11,12,13,22-heptahydroxy-21-(hydroxymethyl)-3,16-dioxo-2,17,20-trioxatetracyclo[16.3.1.04,9.010,15]docosa-4,6,8,10,12,14-hexaen-19-yl]oxycarbonyl]-7,8,9,12,19,36,37,38,41,42,43-undecahydroxy-4,25,33,46-tetraoxo-3,14,21,26,29,32,47-heptaoxaoctacyclo[29.16.0.05,10.011,24.013,22.015,20.034,39.040,45]heptatetraconta-5,7,9,11,13(22),15,17,19,23,27,34,36,38,40,42,44-hexadecaen-30-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1680761.png)


